molecular formula C9H19N3O B7921285 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921285
M. Wt: 185.27 g/mol
InChI Key: IVRQOVBYQKYOPV-VIFPVBQESA-N
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Description

1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine-derived amino ketone. Its structure features an (S)-configured pyrrolidine ring substituted at the 3-position with a methyl-(2-aminoethyl)amino group and a terminal ethanone moiety.

Properties

IUPAC Name

1-[(3S)-3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQOVBYQKYOPV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, a compound with the molecular formula C10H21N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 2-aminoethyl and methylamino group, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using amino acids or nitriles.
  • Introduction of the Aminoethyl Group : Nucleophilic substitution reactions.
  • Attachment of the Ethanone Moiety : Reductive amination or coupling reactions.

The biological activity of 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may exhibit:

  • Receptor Modulation : Binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

  • Antiviral Activity : Preliminary data suggest that the compound may inhibit viral replication through enzyme inhibition mechanisms similar to known antiviral agents .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly due to modulation of neurotransmitter systems.

Table 1: Biological Activities of 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
NeuroprotectiveProtection against neurotoxicity
Enzyme InhibitionModulation of metabolic enzymes

Case Study: Antiviral Properties

In a study exploring the antiviral potential of various compounds, 1-{(S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone was shown to exhibit significant inhibitory effects against SARS-CoV-2 main protease (Mpro). The compound demonstrated a binding affinity comparable to established inhibitors, suggesting its viability as a therapeutic candidate for COVID-19 treatment .

Comparison with Similar Compounds

Stereochemical Variants

R-Enantiomer (1-{(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone)

  • Structural Difference : The R-enantiomer exhibits opposite stereochemistry at the pyrrolidine ring’s 3-position.
  • Properties : Molecular weight (185.27 g/mol) matches the S-enantiomer, but stereochemistry may alter receptor binding or metabolic stability .

Substituted Amino Group Derivatives

1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone

  • Structural Difference: Cyclopropyl replaces the methyl group on the aminoethyl chain.
  • However, this compound is discontinued, indicating possible instability or poor pharmacokinetics .

1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone

  • Structural Difference: Ethyl group replaces methyl on the aminoethyl chain, and an additional methylene group is present.

Heterocyclic Analogs

1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one

  • Structural Difference: Pyrazolo-pyrazine heterocycle replaces the methylaminoethyl group.
  • Properties :
    • Molecular weight: 299.34 g/mol (vs. 185.27 g/mol for the target).
    • H-bond acceptors: 5 (vs. 3 for the target).
    • LogD (pH 5.5): Data unavailable but predicted higher due to aromaticity .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Weight (g/mol) LogD (pH 5.5) Key Spectral Data (NMR δ, ppm)
Target (S-enantiomer) 185.27 Not reported Not available
R-Enantiomer 185.27 Not reported Not available
Pyrazolo-pyrazine analog 299.34 Not reported 1H NMR (DMSO-d6): δ 8.2 (s, 1H, pyrazine)
1-(2-Cyclohexylphenyl)ethanone 216.32 ~3.2 (est.) 1H NMR: δ 1.4–1.8 (m, cyclohexyl)

Key Findings and Implications

Stereochemistry Matters : The S- and R-enantiomers of the target compound likely exhibit divergent biological activities, though both are discontinued, limiting experimental validation .

Amino Group Modifications: Substituting methyl with cyclopropyl or ethyl alters hydrophobicity and steric effects, impacting drug-likeness .

Synthetic Challenges : Friedel-Crafts alkylation and cross-coupling methods are viable for analogs, but yields vary with structural complexity .

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